![molecular formula C17H24ClNO3 B13716414 (8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride](/img/structure/B13716414.png)
(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methyl-8-azoniabicyclo[321]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride involves several steps. The starting materials typically include 8-methyl-8-azoniabicyclo[3.2.1]octane and 3-hydroxy-2-phenylpropanoic acid. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. The process may involve heating, stirring, and purification steps to ensure the purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of (8-Methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biological molecules. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Phenylephrine Related Compound F: Used in pharmaceutical applications.
Uniqueness
(8-Methyl-8-azoniabicyclo[321]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride is unique due to its specific structure and properties
Properties
Molecular Formula |
C17H24ClNO3 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;chloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H |
InChI Key |
OJIPQOWZZMSBGY-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
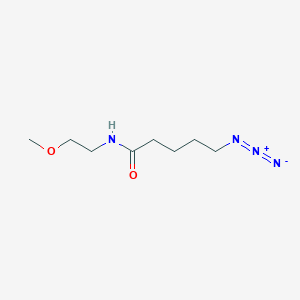

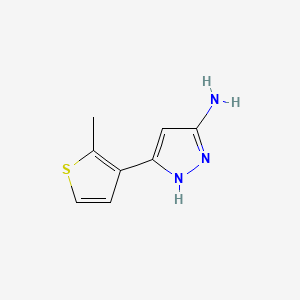

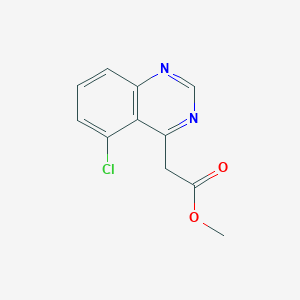
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
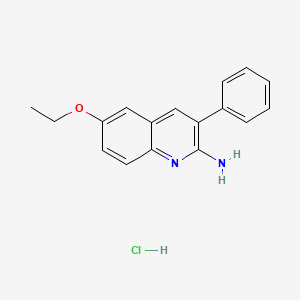

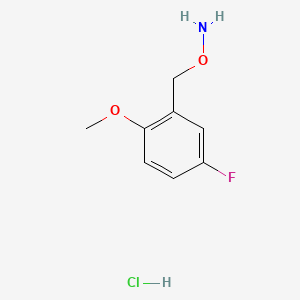
![7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13716406.png)
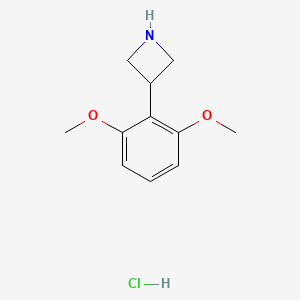
![5-Methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716422.png)
